4-Amino-2-iodobenzoic acid

Übersicht

Beschreibung

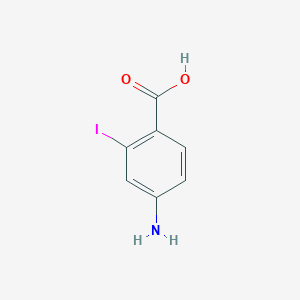

4-Amino-2-iodobenzoic acid is an organic compound that belongs to the class of iodobenzoic acids It is characterized by the presence of an amino group at the fourth position and an iodine atom at the second position on the benzene ring, along with a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Amino-2-iodobenzoic acid can be synthesized through a multi-step process starting from 2-aminobenzoic acid. The synthesis involves the following steps:

Diazotization: 2-Aminoben

Biologische Aktivität

4-Amino-2-iodobenzoic acid (AIBA) is a halogenated aromatic compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of AIBA, including its interactions with various biological macromolecules, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHINO

- Molecular Weight : Approximately 233.03 g/mol

The presence of both an amino group and an iodine atom on the benzoic acid framework significantly influences its chemical properties and biological activities.

1. Antimicrobial Activity

Research indicates that AIBA exhibits notable antimicrobial properties. Its structural features enhance its ability to interact with bacterial enzymes, potentially leading to inhibition of bacterial growth. For instance, derivatives of 4-aminobenzoic acid have shown effectiveness against methicillin-resistant Staphylococcus aureus with minimum inhibitory concentrations (MIC) as low as 15.62 µM .

2. Anticancer Potential

AIBA has been studied for its anticancer properties. In vitro evaluations have demonstrated that it can induce apoptosis in various cancer cell lines, including HepG2 and MCF-7 cells. The cytotoxicity was measured using the IC method, revealing values around 15 µM for HepG2 cells, indicating significant anticancer activity .

3. Enzyme Inhibition

AIBA's interactions with specific enzymes have been a focal point in research. It has been shown to inhibit enzymes involved in folate biosynthesis, such as dihydropteroate synthase, which is crucial for bacterial survival . This mechanism is similar to that of sulfonamides, which act as competitive inhibitors.

Case Study 1: Antimicrobial Efficacy

In a study focusing on the antimicrobial efficacy of AIBA derivatives, researchers synthesized several compounds and tested their activity against a range of pathogens. The results showed that certain derivatives exhibited broad-spectrum antifungal properties with MIC values as low as 7.81 µM .

| Compound Name | MIC (µM) | Activity Type |

|---|---|---|

| AIBA | 15.62 | Antibacterial |

| Derivative A | 7.81 | Antifungal |

| Derivative B | ≥62.5 | Antimycobacterial |

Case Study 2: Anticancer Activity

Another study evaluated the anticancer effects of AIBA on HepG2 and MCF-7 cell lines. The compound demonstrated significant cytotoxicity with IC values indicating effective inhibition of cell proliferation.

| Cell Line | IC (µM) |

|---|---|

| HepG2 | ≥15 |

| MCF-7 | ≤10 |

The biological activity of AIBA can be attributed to several mechanisms:

- Enzyme Inhibition : By mimicking substrates in metabolic pathways, AIBA can effectively inhibit key enzymes necessary for pathogen survival.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that AIBA may induce oxidative stress in cancer cells, leading to apoptosis.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

4-Amino-2-iodobenzoic acid serves as a critical intermediate in the synthesis of several pharmaceutical agents. Its derivatives are explored for their potential in developing:

- Antimicrobial Agents : The compound's structure allows for modifications that enhance its activity against various pathogens. For instance, derivatives have shown promising antimicrobial properties, leading to the development of new treatments against resistant strains of bacteria .

- Anti-inflammatory Drugs : The compound is utilized in synthesizing anti-inflammatory agents that target specific pathways involved in inflammatory responses .

- Cancer Therapeutics : Research indicates that modifications of this compound can lead to compounds with cytotoxic effects on cancer cells, potentially serving as a basis for new anticancer drugs .

Organic Synthesis

In organic chemistry, this compound is employed in creating complex molecules through various reactions:

- Synthesis of Isocoumarins : It acts as a substrate for synthesizing 3-substituted isocoumarins, which are known for their diverse biological activities. Recent studies have demonstrated efficient methods for producing these compounds using nanocomposite catalysts.

- Oxidation Reactions : This compound is a precursor for hypervalent iodine reagents used in oxidation reactions, which are valuable in synthetic organic chemistry due to their mild and selective nature .

Biochemical Research

This compound plays a significant role in biochemical studies:

- Enzyme Interaction Studies : It is used to investigate enzyme-substrate interactions, providing insights into biological pathways that can lead to novel therapeutic targets .

- Detection Methods : The compound has been utilized to develop analytical methods for detecting sulfhydryl groups in proteins, aiding in the study of protein functions and interactions.

Material Science

The incorporation of this compound into polymers enhances material properties:

- Thermal Stability : Its addition improves the thermal stability and chemical resistance of materials, making it suitable for various industrial applications .

- Polymer Chemistry : Researchers explore its potential in modifying polymer structures to achieve desired physical properties for specific applications .

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against several bacterial strains. The modifications enhanced the lipophilicity of the compounds, promoting better absorption and efficacy against resistant bacteria.

Case Study 2: Synthesis of Isocoumarins

Research involving the synthesis of 3-substituted isocoumarins from this compound highlighted the use of CuO@MgO nanocomposites as catalysts. The results showed high yields and mild reaction conditions, underscoring the compound's utility in organic synthesis.

Analyse Chemischer Reaktionen

Substitution Reactions

The iodine atom at the 2-position undergoes electrophilic and nucleophilic substitution, influenced by the electron-withdrawing carboxylic acid and electron-donating amino group.

Key Reactions:

-

Sandmeyer Reaction :

Diazotization of the amino group followed by iodination yields derivatives. For example, diazotization with NaNO₂/HCl at 0–5°C forms a diazonium intermediate, which reacts with KI to regenerate iodine-substituted products .

| Reaction Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Diazotization | NaNO₂, HCl, 0–5°C | 75–85 | |

| Iodination | KI, Cu catalysis | 60–70 |

-

Nucleophilic Aromatic Substitution :

The iodine atom can be replaced by nucleophiles (e.g., –OH, –CN) under catalytic conditions. For instance, copper-mediated cyanation produces 4-amino-2-cyanobenzoic acid .

Coupling Reactions

The iodine substituent facilitates cross-coupling reactions , enabling carbon–carbon bond formation.

Suzuki-Miyaura Coupling:

Palladium-catalyzed coupling with boronic acids generates biaryl derivatives, useful in pharmaceutical synthesis .

| Substrate | Catalyst System | Product | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | 4-Amino-2-biphenylcarboxylic acid | 82 |

Oxidation Reactions

The amino and carboxylic acid groups participate in redox processes.

Oxidative Functionalization:

-

Amino Group Oxidation :

Reaction with IBX (2-iodoxybenzoic acid) converts the –NH₂ group to a nitro (–NO₂) group under mild conditions . -

Carboxylic Acid Decarboxylation :

Thermal or metal-catalyzed decarboxylation yields 4-amino-2-iodobenzene derivatives .

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| IBX | DCM, 25°C | 4-Nitro-2-iodobenzoic acid |

| Cu(OAc)₂ | DMF, 120°C | 4-Amino-2-iodobenzene |

Supramolecular Interactions

The compound forms hydrogen-bonded networks via its –NH₂ and –COOH groups, enabling crystal engineering applications .

Hydrogen-Bonding Motifs:

-

O–H⋯N Interactions : Between carboxylic acid and amino-pyrimidine moieties (distance: 2.56–2.59 Å) .

-

N–H⋯O Interactions : Stabilizing dimeric structures (distance: 2.85–3.04 Å) .

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| O–H⋯N | 2.56–2.59 | 165–171 |

| N–H⋯O | 2.85–3.04 | 155–160 |

Amino Group Reactions:

-

Diazotization : Forms diazonium salts for further substitution (e.g., –Cl, –Br) .

-

Schiff Base Formation : Condenses with aldehydes to form imines, useful in coordination chemistry .

Carboxylic Acid Reactions:

Mechanistic Insights

Eigenschaften

IUPAC Name |

4-amino-2-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BECAAKAVMYEKLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50559033 | |

| Record name | 4-Amino-2-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73655-51-3 | |

| Record name | 4-Amino-2-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2-iodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.